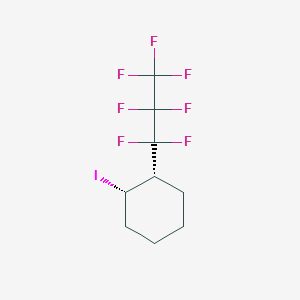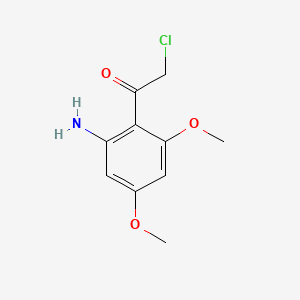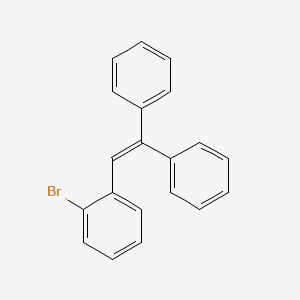
8-(3-Octyl-2-oxiranyl)-1-octanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Octyl-2-oxiranyl)-1-octanol is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Octyl-2-oxiranyl)-1-octanol typically involves the epoxidation of an unsaturated precursor. One common method is the epoxidation of 8-octene-1-ol using a peracid such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting epoxide is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as titanium silicalite-1 (TS-1) can enhance the efficiency of the epoxidation process, making it more suitable for large-scale production.
化学反应分析
Types of Reactions
8-(3-Octyl-2-oxiranyl)-1-octanol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation using reagents like hydrogen peroxide or peracids, leading to the formation of diols.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can attack the carbon atoms, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like molybdenum or tungsten compounds.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Diols: Formed by the oxidation of the oxirane ring.
Alcohols: Formed by the reduction of the oxirane ring.
Substituted Products: Formed by nucleophilic substitution at the oxirane ring.
科学研究应用
8-(3-Octyl-2-oxiranyl)-1-octanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
作用机制
The mechanism of action of 8-(3-Octyl-2-oxiranyl)-1-octanol involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in drug design and development, where the compound can be used to modify proteins or nucleic acids.
相似化合物的比较
Similar Compounds
- 8-(3-Octyl-2-oxiranyl)octanoic acid
- Methyl 8-(3-Octyl-2-oxiranyl)octanoate
- Allyl 8-(3-Octyl-2-oxiranyl)octanoate
Uniqueness
8-(3-Octyl-2-oxiranyl)-1-octanol is unique due to the presence of both an oxirane ring and a hydroxyl group in its structure. This combination imparts distinct reactivity and makes it a versatile compound for various applications. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it suitable for use in diverse environments.
属性
CAS 编号 |
4482-22-8 |
|---|---|
分子式 |
C18H36O2 |
分子量 |
284.5 g/mol |
IUPAC 名称 |
8-(3-octyloxiran-2-yl)octan-1-ol |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-8-11-14-17-18(20-17)15-12-9-6-7-10-13-16-19/h17-19H,2-16H2,1H3 |
InChI 键 |
FAEAERQPRQJZOC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1C(O1)CCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)






![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)



